4,4-Difluoro-5-methyl-1,3-dioxolan-2-one
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Overview
Description
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H4F2O3. It is a member of the dioxolane family, which are heterocyclic acetals. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a dioxolane ring, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one typically involves the reaction of fluorinated precursors with appropriate reagents under controlled conditions. One common method involves the use of fluoroethylene carbonate as a starting material, which undergoes a series of reactions to introduce the methyl group and form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives by altering the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-methyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and the dioxolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form stable complexes with metal ions and participate in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Fluoroethylene carbonate: A related compound with similar structural features but without the methyl group.
4-Fluoro-1,3-dioxolan-2-one: Another similar compound with only one fluorine atom.
4,5-Difluoro-1,3-dioxolan-2-one: A closely related compound with two fluorine atoms but different substitution patterns.
Uniqueness
4,4-Difluoro-5-methyl-1,3-dioxolan-2-one is unique due to the presence of both fluorine atoms and a methyl group on the dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
185680-80-2 |
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Molecular Formula |
C4H4F2O3 |
Molecular Weight |
138.07 g/mol |
IUPAC Name |
4,4-difluoro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H4F2O3/c1-2-4(5,6)9-3(7)8-2/h2H,1H3 |
InChI Key |
FPBJCOIQZLWHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(=O)O1)(F)F |
Origin of Product |
United States |
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